molecular formula C21H16N2OS2 B2406287 N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide CAS No. 896026-79-2

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide

Cat. No.: B2406287
CAS No.: 896026-79-2
M. Wt: 376.49
InChI Key: BZDZOHKJGSSGPX-UHFFFAOYSA-N
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Description

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide is a complex organic compound that features a benzothiazole moiety linked to a phenyl ring and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide typically involves the condensation of 2-aminobenzothiazole with an appropriate benzoyl chloride derivative under basic conditions. The reaction is often carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic attack of the amine on the carbonyl carbon of the benzoyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzothiazole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated derivatives.

Scientific Research Applications

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential anticancer activity, particularly in inducing apoptosis in cancer cells.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d]thiazol-2-yl)-6-methoxyphenol: Known for its photophysical properties and use as a fluorescent probe.

    6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: Exhibits anticancer activity through p53 activation.

    N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Also shows potential in cancer treatment.

Uniqueness

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide is unique due to its combination of a benzothiazole moiety with a benzamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS2/c1-25-15-8-6-7-14(13-15)20(24)22-17-10-3-2-9-16(17)21-23-18-11-4-5-12-19(18)26-21/h2-13H,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDZOHKJGSSGPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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